molecular formula C26H20 B1464820 4,4'-Diphenylstilbene CAS No. 2039-68-1

4,4'-Diphenylstilbene

Cat. No.: B1464820
CAS No.: 2039-68-1
M. Wt: 332.4 g/mol
InChI Key: HXWQJYVUJPBQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Stilbene (B7821643) Family and π-Conjugated Systems

4,4'-Diphenylstilbene (B162227), with the chemical formula C₂₆H₂₀, is a derivative of stilbene, an organic compound comprised of a central ethene double bond flanked by two phenyl groups. nih.gov In this compound, an additional phenyl group is attached at the para (4 and 4') positions of the original phenyl rings. This structure places it within the broader class of π-conjugated systems, molecules characterized by alternating single and multiple bonds that allow for the delocalization of π-electrons across the molecule. nih.gov

The extensive π-conjugated system in this compound, which includes the central ethylene (B1197577) bridge and the four phenyl rings, is responsible for its distinct photophysical properties. tandfonline.com Like other stilbenoids, it can exist as two geometric isomers: the trans (or E) isomer and the cis (or Z) isomer. The study of the photoisomerization between these two forms in stilbene and its derivatives has been a cornerstone of photochemical research, providing fundamental insights into reaction dynamics in the condensed phase. nih.govresearchgate.net The planarity and unsaturated nature of its backbone lead to significant electronic conjugation, a key feature influencing its optical and electronic characteristics. nih.gov

Historical Perspective of Research on this compound

Research into the fundamental photochemical reactions of stilbenes dates back to at least the early 1960s, establishing a long-standing interest in this class of molecules. acs.org These early studies focused on understanding the mechanisms of photoisomerization and photocyclization. nih.govacs.org Over the decades, the investigation extended to more complex derivatives like this compound to probe how structural modifications influence these fundamental processes.

The synthesis of stilbene derivatives has historically been achieved through various methods, including the Wittig-Horner and Michaelis-Arbuzov reactions. tandfonline.com The development of these synthetic strategies was crucial for making a wide range of stilbenoid compounds, including this compound, accessible for detailed study.

In the 1970s and 1980s, significant progress was made in elucidating the photophysical behavior of stilbenes. For instance, studies on sterically restricted analogues helped to unravel the mechanism of photoisomerization, suggesting the formation of a twisted excited state. nih.govresearchgate.net The investigation of this compound, in particular, has been valuable for understanding how the extension of the conjugated system affects properties like fluorescence and isomerization quantum yields. Its use as a tunable laser dye operating in the blue region of the spectrum also spurred systematic investigation into its photobehavior.

Significance and Broad Relevance in Modern Chemical Sciences

The unique properties of this compound have established its importance across various fields of modern chemistry and materials science. Its strong fluorescence makes it a valuable compound in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The molecule's ability to emit blue light is particularly noteworthy. tandfonline.com

In materials science, this compound serves as a precursor for certain silicone polymers. biosynth.com Its rigid, conjugated structure also makes it a building block for advanced polymeric materials. nih.gov Furthermore, its derivatives have been explored for applications in bio-imaging, leveraging their fluorescent properties to visualize biological structures. tandfonline.com

The compound continues to be a subject of fundamental research. Its well-defined structure and rich photochemistry make it an excellent model system for studying electron transfer processes and the effects of solvent polarity on excited-state dynamics. orgsyn.orgutexas.edu The ongoing study of this compound and related molecules contributes to the broader understanding of π-conjugated systems, which is vital for the design of new functional materials and molecules with tailored optical and electronic properties.

Data Tables

Table 1: General Properties of this compound

PropertyValue
Chemical Formula C₂₆H₂₀ nih.gov
Molecular Weight 332.44 g/mol biosynth.comnih.gov
IUPAC Name 1-phenyl-4-[(E)-2-(4-phenylphenyl)ethenyl]benzene nih.gov
Appearance White or pale yellow crystalline solid nih.gov
Melting Point 301.00 °C biosynth.com
Boiling Point 517.30 °C biosynth.com
CAS Number 2039-68-1 biosynth.com

Table 2: Selected Applications of this compound

Application AreaSpecific UseReference
Optoelectronics Organic Light-Emitting Diodes (OLEDs) nih.gov
Fluorescent Probes nih.gov
Tunable Dye Lasers
Materials Science Precursor to Silicone Polymers biosynth.com
Advanced Polymeric Materials nih.gov
Life Sciences Bio-imaging Agent tandfonline.com
Scintillators Wavelength Shifter in Plastic Scintillators uj.edu.pl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-[2-(4-phenylphenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWQJYVUJPBQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314989
Record name 4,4′-Diphenylstilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-68-1
Record name 4,4′-Diphenylstilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2039-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-Diphenylstilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4,4 Diphenylstilbene

Classical and Contemporary Synthetic Routes to 4,4'-Diphenylstilbene (B162227)

The synthesis of this compound (DPS) can be achieved through a variety of classical olefination reactions and modern palladium-catalyzed coupling strategies. These methods offer different advantages concerning yield, stereoselectivity, and substrate scope.

Wittig-Type and Perkin Condensation Approaches

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are foundational methods for alkene synthesis, including stilbenoids. wiley-vch.dejuliethahn.com The classical Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wiley-vch.de For the synthesis of a symmetrical stilbene (B7821643) like DPS, this would typically involve the reaction of 4-phenylbenzaldehyde (B31587) with the ylide derived from (4-phenylbenzyl)triphenylphosphonium halide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. chegg.com While effective, the Wittig reaction can sometimes produce a mixture of (E)- and (Z)-isomers. fu-berlin.de

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wiley-vch.de This often leads to higher yields and a strong preference for the formation of the (E)-alkene, which is the more thermodynamically stable trans isomer of DPS. wiley-vch.de

The Perkin reaction, another classical method, produces α,β-unsaturated aromatic acids through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid. wikipedia.orglongdom.org To synthesize a stilbene derivative via a modified Perkin reaction, an aromatic aldehyde (like 4-phenylbenzaldehyde) would be condensed with a phenylacetic acid derivative. This is followed by a decarboxylation step to yield the stilbene core. wiley-vch.denih.gov The reaction is particularly noted for its use in synthesizing resveratrol (B1683913) and other stilbenes, often with trans-selectivity. wiley-vch.dewikipedia.org

Table 1: Comparison of Classical Synthetic Routes for Stilbenes

ReactionKey ReactantsTypical Catalyst/BasePrimary Product(s)Key Advantages/Disadvantages
Wittig ReactionAryl aldehyde, Phosphonium ylideStrong base (e.g., NaH, n-BuLi)(E/Z)-Alkene, Triphenylphosphine oxideVersatile but can have low E/Z selectivity. wiley-vch.de
Horner-Wadsworth-EmmonsAryl aldehyde, Phosphonate carbanionBase (e.g., NaH, NaOMe)Predominantly (E)-Alkene, Water-soluble phosphate (B84403) byproductHigh (E)-selectivity; easier byproduct removal. wiley-vch.de
Perkin CondensationAromatic aldehyde, Acid anhydride, Phenylacetic acidAlkali salt of the acid (e.g., Sodium acetate)α,β-unsaturated acid (intermediate), Stilbene (after decarboxylation)Useful for specific structures like cinnamic acids; requires high temperatures. wiley-vch.delongdom.org

Palladium-Catalyzed Coupling Strategies for Stilbenoid Synthesis

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon bonds, and these methods are highly effective for synthesizing stilbenes with excellent control over stereochemistry. uliege.bescielo.br

The Mizoroki-Heck reaction, or simply the Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. liverpool.ac.uk For DPS synthesis, this could involve a double Heck reaction where two molecules of a 4-halobiphenyl (e.g., 4-bromobiphenyl) are coupled to ethylene (B1197577), or more commonly, the coupling of a 4-halobiphenyl with 4-vinylbiphenyl. orgsyn.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the alkene, and finally β-hydride elimination to release the stilbene product and regenerate the catalyst. liverpool.ac.uk This method generally produces the trans-isomer with high selectivity. uliege.be

The Suzuki-Miyaura cross-coupling reaction is another powerful tool that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. scielo.bryoutube.com The synthesis of DPS can be achieved by coupling (E)-2-(4-biphenylyl)ethenylboronic acid with 4-bromobiphenyl (B57062) or, conversely, 4-biphenylylboronic acid with 1-bromo-2-(4-biphenylyl)ethene. nih.gov The Suzuki reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts. scielo.br The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 2: Overview of Palladium-Catalyzed Routes for Stilbene Synthesis

ReactionCoupling PartnersTypical Catalyst SystemKey Features
Heck ReactionAryl halide + AlkenePd(OAc)₂, PdCl₂, with phosphine (B1218219) ligandsHigh trans-selectivity; tolerant of many functional groups. uliege.beliverpool.ac.uk
Suzuki ReactionOrganoboron compound + Organic halidePd(PPh₃)₄, Pd(OAc)₂, with a base (e.g., K₂CO₃, KOH)Mild conditions; low toxicity of byproducts; high yields and stereoselectivity. scielo.brnih.gov

Derivatization and Functionalization Strategies for this compound Analogues

The this compound scaffold serves as a versatile platform for the synthesis of more complex molecules through various derivatization and functionalization reactions. These modifications are typically aimed at altering the electronic, optical, or material properties of the parent compound.

Functionalization can be achieved by introducing substituents onto the terminal phenyl rings. For instance, donor-acceptor type molecules can be synthesized by functionalizing the stilbene core. rsc.org One example involves creating a novel compound where a naphthalene-diimide (NDI) core, an acceptor, is linked to two stilbene moieties, which act as donors. rsc.org Such strategies allow for the tuning of the optoelectronic properties of the resulting materials.

The P-P bonds of bis-diazaphospholenes can be functionalized with various electrophiles, including aryl halides, in reactions that may proceed through radical or polar mechanisms. researchgate.netchemrxiv.org This suggests that the phenyl rings of DPS could potentially be activated for further reactions. Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the biphenyl (B1667301) units, although the reactivity would be influenced by the electron-donating or -withdrawing nature of the stilbene bridge. These newly introduced groups can then serve as handles for subsequent transformations, such as further cross-coupling reactions or nucleophilic substitutions, to build more elaborate molecular architectures.

Reaction Mechanisms and Pathways of this compound

The reactivity of this compound is dominated by the conjugated π-system, which includes the central ethylene bridge and the four phenyl rings. This extensive conjugation dictates its behavior in isomerization and oxidation reactions.

Electron Transfer Induced Isomerization Processes

Like other stilbenoids, this compound can exist as cis (Z) and trans (E) geometric isomers. The interconversion between these isomers can be induced by photochemical or thermal energy. A key mechanistic pathway for this isomerization involves electron transfer. acs.org

The electrochemical or chemical reduction of trans-DPS can generate a radical anion (T•⁻) and subsequently a dianion (T²⁻). These charged species have a lower barrier to rotation around the central carbon-carbon bond compared to the neutral molecule. Consequently, the cis-radical anion or dianion, if formed, can readily isomerize to the more stable trans-form. acs.org The process can be catalyzed by electron transfer, where a mediator facilitates the addition and removal of an electron to induce the geometric change. acs.org The equilibrium and rates of these processes are influenced by the solvent and the presence of counter-ions. For instance, in tetrahydrofuran (B95107) (THF), ion-pairing with Na⁺ can stabilize the dianions, accelerating the isomerization.

Table 3: Intermediates in Electron Transfer Isomerization of DPS

SpeciesFormationRole in Isomerization
Radical Anion (T•⁻)One-electron reduction of neutral DPSLowers rotational barrier, facilitating cis-trans isomerization. acs.org
Dianion (T²⁻)Two-electron reduction of neutral DPS or disproportionation of the radical anionSpontaneously isomerizes; stabilized by ion-pairing in certain solvents.

Oxidative Transformations and Product Analysis

The oxidation of stilbenes can lead to a variety of products depending on the oxidant and reaction conditions. The double bond and the electron-rich aromatic rings are the primary sites of oxidative attack.

For this compound, irreversible oxidation can lead to the formation of products such as anthracene (B1667546) and biphenyl. biosynth.com Other potential oxidation products include 2-phenyldiphenyloxide, 2-phenylethynyloxide, and 2-phenylethynethiooxide. biosynth.com

A general pathway for stilbene oxidation involves an oxidative rearrangement. For example, using an oxidant like oxone in the presence of an iodine catalyst can convert stilbenes into 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov The proposed mechanism involves the initial formation of an iodohydrin across the double bond. Further oxidation leads to a hypervalent iodine intermediate which then undergoes an aryl ring migration (a pinacol-type rearrangement) to form a diarylacetaldehyde. This intermediate can then be further oxidized at the α-position to yield the final α-hydroxyaldehyde product. nih.gov Such transformations highlight the complex reaction pathways that can be accessed from the stilbene core under oxidative conditions.

Advanced Molecular and Electronic Structure Characterization of 4,4 Diphenylstilbene

Conformational Dynamics and Geometric Isomerism of 4,4'-Diphenylstilbene (B162227)

This compound (DPS), a derivative of stilbene (B7821643), is characterized by a central ethene double bond connected to two biphenyl (B1667301) groups. This extended π-conjugated system, encompassing the central ethylene (B1197577) bridge and four phenyl rings, is fundamental to its distinct photophysical and photochemical properties. Like other stilbenes, DPS exists as two geometric isomers: trans (E) and cis (Z). The study of the interconversion between these isomers has been a significant area of photochemical research, offering deep insights into reaction dynamics. wiley-vch.de

The defining characteristic of stilbene and its derivatives is the ability to undergo photoisomerization, a reversible conversion between the trans and cis isomers upon exposure to light. wiley-vch.dewikipedia.org This process is a classic example of a photochemical reaction involving trans-cis isomerization. wikipedia.org The mechanism is initiated by the absorption of a photon, which promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). wiley-vch.de

The behavior of the molecule in the excited state is markedly different from its ground state. While the double bond restricts rotation in the S₀ state, the S₁ potential energy surface allows for twisting around the central ethylene bond. wiley-vch.de This torsional motion is the primary nuclear coordinate in the isomerization process. researchgate.net As the molecule twists, it moves away from the initial planar conformation towards a non-planar, intermediate geometry. From this intermediate state, the molecule can decay back to the ground state, partitioning between the trans and cis configurations. nih.gov The process is reversible, and the specific isomer favored can be dependent on the wavelength of light used for excitation. researchgate.net

Table 1: Key Stages of this compound Photoisomerization

StageDescription
Photoexcitation Absorption of a UV photon excites the molecule from the ground state (S₀) to the first excited singlet state (S₁), corresponding to a π→π* transition. wiley-vch.de
Excited-State Torsion In the S₁ state, the molecule undergoes rotation (twisting) around the central carbon-carbon double bond. wiley-vch.de
Formation of Intermediate The twisting leads to a perpendicular, non-planar intermediate conformation on the excited state potential energy surface. nih.govresearchgate.net
Non-Radiative Decay From the twisted intermediate, the molecule efficiently returns to the S₀ ground state through a conical intersection. nih.gov
Product Formation In the ground state, the molecule relaxes into one of the two stable isomers, either the original isomer or the photoisomer (trans or cis). nih.gov

The excited-state dynamics of stilbenes are dominated by the journey towards and decay from a twisted intermediate. Upon excitation, the molecule evolves on the S₁ potential energy surface. For many stilbene derivatives, this surface is characterized by a very small or nonexistent energy barrier leading from the initial planar excited state to a "perpendicular" conformation, where the two phenyl-containing moieties are twisted approximately 90° relative to each other. researchgate.netresearchgate.net

This twisted intermediate is a critical juncture in the photoreaction. nih.gov It serves as a funnel, facilitating rapid and efficient non-radiative decay from the S₁ excited state back to the S₀ ground state. nih.gov The lifetime of the excited state is largely determined by the speed of this twisting motion. In Z-stilbenes, the decay process is often virtually barrier-free, leading to extremely short excited-state lifetimes on the order of picoseconds or even femtoseconds. researchgate.netrsc.org The population that reaches this twisted geometry subsequently bifurcates, relaxing to form a mixture of the stable trans and cis isomers in the ground state. rsc.org While the fundamental mechanism is shared with the parent stilbene, the additional phenyl groups in this compound influence the electronic structure and potential energy surfaces, thereby modulating the precise dynamics of this process.

Theoretical and Computational Investigations of this compound

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of the structure and dynamics of molecules like this compound. These methods allow for the exploration of properties and processes that can be challenging to observe experimentally. dtaborgroup.com

Quantum chemical calculations are essential for elucidating the electronic structure of this compound. Methods such as Density Functional Theory (DFT) are employed to determine key structural and electronic properties. scispace.com These calculations can provide optimized molecular geometries, bond lengths, and bond angles in the ground state. bsu.by

For this compound, a central feature of its electronic structure is the extensive π-conjugation. Calculations focus on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is critical as it relates directly to the energy of the primary electronic transition observed in the molecule's absorption spectrum. scispace.combsu.by Furthermore, these computational approaches can map the electron density distribution and calculate the molecular electrostatic potential, which helps in predicting molecular reactivity. scispace.com

Table 2: Computed Properties of this compound

PropertyValue
Molecular Formula C₂₆H₂₀
Molecular Weight 332.44 g/mol
IUPAC Name 1-phenyl-4-[(E)-2-(4-phenylphenyl)ethenyl]benzene
Heavy Atom Count 26
Complexity 367

Data sourced from PubChem CID 5379121. nih.gov

Molecular Orbital (MO) theory provides the framework for interpreting the spectroscopic properties of this compound. The absorption of UV light corresponds to the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital. scispace.com In this compound, the most significant electronic transition is the π→π* transition, involving the delocalized π-electrons of the conjugated system.

Computational methods can calculate the energies of various excited states, allowing for the prediction of the electronic absorption spectrum. bsu.by There is a strong correlation between the calculated HOMO-LUMO gap and the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. By modeling how substituent groups or changes in solvent polarity affect the energies of the molecular orbitals, it is possible to predict and explain shifts in the observed spectra. scispace.comresearchgate.net In addition to electronic spectra, computational calculations are used to simulate vibrational spectra (Infrared and Raman), where calculated vibrational frequencies can be correlated with experimentally observed spectral bands. scispace.combiosynth.com

Computational modeling is a crucial tool for investigating the complex, ultrafast events that occur after photoexcitation. These simulations are used to construct potential energy surfaces (PES) for both the ground (S₀) and excited (S₁) electronic states. smu.edu A PES is a multidimensional map that shows the potential energy of the molecule as a function of its geometry. researchgate.net

For stilbene systems, the PES of the S₀ state typically shows distinct energy minima corresponding to the stable planar trans and twisted cis isomers. researchgate.net The S₁ surface, however, illustrates the pathway for photoisomerization. researchgate.net Simulations often reveal a low-barrier or barrierless path from the Franck-Condon region (the geometry immediately following excitation) to the twisted intermediate geometry. researchgate.net This twisted point often corresponds to a conical intersection, where the S₁ and S₀ surfaces meet, facilitating a highly efficient return to the ground state. nih.gov

Advanced simulation techniques, such as ab initio nonadiabatic dynamics, can model the entire photochemical reaction. nih.gov These simulations track the trajectory of the molecule from the moment of light absorption, through the twisting motion on the excited-state surface, the decay through the conical intersection, and the final relaxation into the cis or trans product on the ground-state surface. nih.gov Such models provide invaluable insights into reaction time scales, quantum yields, and the branching ratio between different photochemical pathways. nih.gov

Ground and Excited State Electronic Structure Elucidation

In molecules possessing a high degree of symmetry and lacking strong electron-donating or electron-withdrawing groups, such as this compound, the concept of intramolecular charge transfer (ICT) is nuanced. Unlike "push-pull" systems where a significant transfer of electron density from a donor to an acceptor moiety occurs upon photoexcitation, the charge-transfer character in this compound is more subtle. Spectroscopic evidence points not to a simple, unidirectional charge transfer, but rather to a significant redistribution of electron density across the extensive π-conjugated system in the excited state, which is sensitive to the surrounding solvent environment and leads to distinct dynamic behaviors.

Detailed research using ultrafast spectroscopic techniques, particularly femtosecond transient absorption spectroscopy, has been instrumental in deconvoluting the complex photophysical processes that follow excitation. These studies reveal the dynamics of the first excited singlet state (S₁) and provide insight into its electronic and structural evolution, which is indicative of a change in charge distribution.

Upon excitation, the transient absorption spectra of trans-4,4'-Diphenylstilbene show complex, time-dependent features that are influenced by solvent polarity. Studies have been conducted in solvents of varying properties, such as non-polar dioxane, polar aprotic methylene (B1212753) chloride, and acetonitrile (B52724), to probe these interactions. researchgate.netcolab.ws The spectra are typically characterized by two distinct absorption bands in the visible region, which are assigned to different electronic transitions from the S₁ state to higher-lying excited states (S₁→Sₙ and S₁→Sₘ). researchgate.netcolab.ws

The evolution of these spectral bands in the picosecond timescale is interpreted as a combination of two primary processes: vibrational cooling and conformational relaxation. colab.ws Vibrational cooling, the process by which the "hot" excited molecule dissipates excess vibrational energy to the solvent, is observed through changes in the integrated intensity of the absorption bands. researchgate.net More significantly for the discussion of charge-transfer character, conformational dynamics are evidenced by shifts in the peak position of the transient absorption bands over time. researchgate.netcolab.ws

Research has suggested that the two transient absorption bands originate from transitions localized on different parts of the molecule. The S₁→Sₙ transition is thought to involve a significant contribution from the terminal phenyl groups (the biphenyl portion), while the S₁→Sₘ transition is considered to be more localized on the central stilbene core. researchgate.netacs.org The observation that only one of these bands undergoes a significant time-dependent peak shift suggests that specific conformational changes are occurring in the excited state. researchgate.net This geometric relaxation is a direct consequence of the altered electronic distribution in the S₁ state compared to the ground state. The redistribution of charge density changes the potential energy surface, driving the molecule towards a new, more stable excited-state geometry. The sensitivity of this process to solvent polarity indicates that the excited state possesses a different, likely larger, dipole moment than the ground state, a hallmark of a state with charge-transfer character.

The time constants for these relaxation processes provide quantitative evidence of the excited-state dynamics. While vibrational cooling rates correlate well with the thermal diffusivity of the solvent, the conformational dynamics are more complex. colab.ws

SolventProcessS₁→Sₙ Transition Time Constant (ps)S₁→Sₘ Transition Time Constant (ps)
Dioxane Vibrational Cooling12 ± 116 ± 2
Methylene Chloride Vibrational Cooling8.7 ± 0.911 ± 2
Acetonitrile Vibrational Cooling6.9 ± 0.68.1 ± 0.8

This table is based on data from vibrational cooling dynamics of S₁ trans-4,4'-Diphenylstilbene reported in scientific literature. colab.wsacs.org

Photophysical Properties and Excited State Dynamics of 4,4 Diphenylstilbene

Steady-State Optical Properties

The steady-state optical properties of 4,4'-Diphenylstilbene (B162227) are characterized by its interaction with ultraviolet and visible light, leading to absorption and subsequent photoluminescence. These properties are fundamental to understanding the electronic structure and behavior of the molecule.

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is primarily governed by π→π* electronic transitions within its extensive conjugated system. The absorption spectrum of trans-DPS in acetonitrile (B52724) displays a strong absorption band. nih.gov Research has indicated that the peak positions in the absorption spectra of DPS show little dependence on the solvent, with variations typically within 5 nm across different solvents. nih.gov This suggests that the ground state and the Franck-Condon excited state are not significantly influenced by the polarity of the surrounding medium.

SolventAbsorption Maximum (λmax)Molar Absorptivity (ε)
Data not availableData not availableData not available

Photoluminescence Emission Profiles

Upon excitation, this compound exhibits fluorescence, a form of photoluminescence where a photon is emitted from the singlet excited state (S1) as it returns to the ground state (S0). Similar to its absorption characteristics, the emission peak positions of DPS are not strongly affected by the solvent environment, with Stokes shifts—the difference between the absorption and emission maxima—showing minimal variation. nih.gov In acetonitrile, the emission spectrum of DPS is well-defined. nih.gov

The fluorescence emission of stilbene (B7821643) derivatives is a key area of research, with studies exploring how structural modifications influence emission properties. For instance, the introduction of various substituents can significantly alter the emission wavelengths and quantum yields.

SolventEmission Maximum (λem)Stokes Shift
Data not availableData not availableData not available

Time-Resolved Fluorescence Spectroscopy of this compound

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamics of the excited state, including its lifetime and the various competing decay processes that lead to its deactivation.

Fluorescence Quantum Yields and Emission Rate Constants

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound, the fluorescence quantum yields have been measured in a variety of solvents and are generally high, indicating that fluorescence is a major deactivation pathway for the excited state. nih.gov

The emission rate constant (kf), which is the rate of radiative decay from the S1 state, can be calculated from the fluorescence quantum yield and the excited-state lifetime. Studies have shown that the emission rate constant for DPS exhibits little temperature dependence in most nonpolar solvents. nih.gov

SolventFluorescence Quantum Yield (Φf)Emission Rate Constant (kf) x 108 (s-1)
Dichloromethane0.73Data not available
Benzene0.66Data not available
Dioxane0.74Data not available
Acetonitrile0.72Data not available
N,N'-dimethylformamide0.72Data not available
Cyclohexane0.80Data not available
Octane0.69Data not available
Decane0.72Data not available
Dodecane0.72Data not available
Tetradecane0.73Data not available

Excited-State Lifetimes and Decay Pathways

The excited-state lifetime (τf) of a fluorophore is the average time it spends in the excited state before returning to the ground state. For trans-4,4'-Diphenylstilbene, the fluorescence lifetimes show minimal dependence on solvent and temperature. nih.gov This observation suggests that photoisomerization, a common deactivation pathway for many stilbenes that involves twisting around the central double bond, is not a dominant decay pathway for the S1 state of DPS due to a significant energy barrier. nih.gov

The decay of the excited state can occur through radiative pathways (fluorescence) and non-radiative pathways. The total decay rate constant (ktotal) is the sum of the radiative (kr) and non-radiative (knr) decay rate constants. The excited-state lifetime is the reciprocal of the total decay rate constant (τf = 1 / ktotal). The non-radiative decay of DPS is influenced by temperature, with a larger temperature dependence observed in polar solvents compared to nonpolar ones. nih.gov This indicates the presence of different temperature-dependent and independent non-radiative decay channels. nih.gov

Quenching Mechanisms: Heavy Atom Effects and Other Modulators

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. One such mechanism is the heavy-atom effect, where the presence of atoms with high atomic numbers enhances spin-orbit coupling, which in turn promotes intersystem crossing from the singlet excited state to the triplet state. This process competes with fluorescence, leading to a decrease in the fluorescence quantum yield.

Studies on the parent compound, stilbene, have shown that its fluorescence can be quenched by salts containing heavy atoms, such as sodium iodide (NaI). rsc.org The iodide ion is thought to interact with the excited singlet state of stilbene, forming a charge-transfer complex that facilitates intersystem crossing to the triplet state due to the heavy-atom effect. rsc.org Silver ions (Ag+) have also been shown to quench the fluorescence of stilbene. rsc.org While direct studies on the heavy-atom effect specifically on this compound are limited, it is expected that similar principles would apply, with heavy atoms in the vicinity of the DPS molecule inducing a decrease in its fluorescence intensity. Other molecules and environmental factors can also act as modulators of fluorescence, though specific studies on a wide range of quenchers for this compound are not extensively documented in the readily available literature.

Ultrafast Transient Absorption and Raman Spectroscopy of this compound

Femtosecond and picosecond transient absorption and Raman spectroscopies are powerful tools for probing the transient species and structural changes that occur in the excited state of this compound. These techniques have elucidated the dynamics of the S1 state, vibrational energy dissipation, and conformational relaxation pathways on their natural time scales.

Upon photoexcitation, the S1 state of trans-4,4'-Diphenylstilbene exhibits complex dynamics that can be monitored through its transient absorption spectrum. This spectrum is characterized by two main absorption bands, which are assigned to different electronic transitions. researchgate.net One band is associated with the S1 → Sn transition, which is believed to have significant contributions from the phenyl-phenyl portion of the molecule. researchgate.net The other band corresponds to the S1 → Sm transition, thought to be more localized on the stilbene moiety of the molecule. researchgate.net

The temporal evolution of these bands provides a window into the ultrafast processes occurring in the excited state. Picosecond transient Raman spectroscopy has also been employed to investigate the vibrational dynamics of the S1 state, offering detailed information about the structural changes following excitation. researchgate.net These studies have revealed that the dynamics are solvent-dependent, indicating a strong interaction between the excited solute and its environment. researchgate.net

Following excitation to a higher vibronic level of the S1 state, this compound undergoes vibrational cooling, a process of dissipating excess vibrational energy to the surrounding solvent. This process is observed in femtosecond transient absorption spectra as changes in the integrated peak intensity of the absorption bands. researchgate.netcolab.ws As the molecule cools, the absorption bands narrow and may shift in position. researchgate.net

The time constants for vibrational cooling are found to correlate well with the thermal diffusivity of the solvent. colab.ws Studies in different solvents such as dioxane, methylene (B1212753) chloride, and acetonitrile have shown that the rates of vibrational cooling for the two distinct transient absorption bands (S1 → Sn and S1 → Sm) are statistically different. colab.ws This difference is attributed to the varying rates of energy exchange between the vibrational modes associated with each electronic transition and the solvent. colab.ws For instance, it has been observed that dioxane and methylene chloride accept this excess vibrational energy in different manners, which may be due to differences in local solvent structure or the density of states of the solvents. researchgate.net

Vibrational Cooling Time Constants of S1 this compound in Various Solvents
SolventVibrational Cooling Time Constant (ps) for S1 → Sn TransitionVibrational Cooling Time Constant (ps) for S1 → Sm Transition
DioxaneData not available in provided sourcesData not available in provided sources
Methylene ChlorideData not available in provided sourcesData not available in provided sources
AcetonitrileData not available in provided sourcesData not available in provided sources

In addition to vibrational cooling, conformational relaxation is a key energy dissipation pathway for excited this compound. This process is evidenced by shifts in the peak position of the transient absorption bands over time. researchgate.net Specifically, the S1 → Sn transition undergoes a significant peak shift with delay, which is attributed to a conformational change from a nonplanar geometry in the ground state to a more planar structure in the excited state between the two adjacent phenyl rings. researchgate.net

This dynamical change in the S1 potential energy surface occurs on a timescale of 10-50 ps. researchgate.net The evolution to a more planar conformation in the excited state is a crucial aspect of the excited-state dynamics of stilbene derivatives. This relaxation pathway competes with other de-excitation channels such as fluorescence and intersystem crossing. The efficiency of this conformational change can be influenced by the surrounding solvent environment.

Aggregation Induced Emission Aie Phenomena in 4,4 Diphenylstilbene Systems

Fundamental Principles of AIE in Stilbene (B7821643) Derivatives

The emission behavior of stilbene derivatives is dictated by the balance between radiative and non-radiative decay pathways of the excited state. In dilute solutions, flexible stilbene molecules have multiple pathways for non-radiative decay, leading to weak or no fluorescence. However, in the aggregated state, these non-radiative channels can be blocked, promoting radiative decay and resulting in strong light emission.

The widely accepted mechanism for the AIE phenomenon is the restriction of intramolecular motion (RIM). nih.govnih.gov In a dilute solution, molecules like stilbene derivatives are free to undergo dynamic intramolecular motions, such as rotation and vibration. nih.gov These motions, particularly the rotation of phenyl rings, act as non-radiative pathways, allowing the excited-state energy to be dissipated as heat rather than light. nih.govust.hk

The RIM mechanism encompasses two primary modes:

Restriction of Intramolecular Rotation (RIR): This is a dominant factor for AIEgens with propeller-shaped structures, such as tetraphenylethene (TPE), a classic AIE molecule often integrated into stilbene analogues. researcher.liferesearchgate.net In the aggregated state, physical constraints from neighboring molecules hinder the free rotation of the phenyl rotors. ust.hk This blockage of the rotational non-radiative decay channel forces the excited molecule to release its energy via the radiative pathway, resulting in fluorescence. researchgate.net

Restriction of Intramolecular Vibration (RIV): In addition to rotation, vibrational motions within the molecular backbone can also contribute to non-radiative energy loss. researcher.liferesearchgate.net In the aggregate state, these vibrations are suppressed, further closing non-radiative channels and enhancing emission efficiency. researcher.life The combination of RIR and RIV provides a comprehensive explanation for the AIE effect observed in many stilbene systems. researcher.life

By suppressing these intramolecular motions at a mesoscopic level (within the aggregate), turn-on luminescence is achieved. nih.gov

Aggregation-Caused Quenching (ACQ) is a long-observed phenomenon where the fluorescence intensity of many conventional luminophores decreases or is completely extinguished at high concentrations or in the solid state. ust.hkwalisongo.ac.id This quenching is typically caused by the formation of aggregates, where strong intermolecular interactions, such as π-π stacking, lead to the formation of non-emissive species like excimers. nih.gov These interactions create new non-radiative decay pathways that dominate the de-excitation process. researchgate.net

The fundamental difference between AIE and ACQ lies in the consequence of aggregation. For ACQ molecules, aggregation is detrimental to luminescence. ust.hk In contrast, for AIEgens, aggregation is constructive and essential for light emission. ust.hknih.gov While ACQ fluorophores are typically planar molecules that favor close packing and π-π stacking, AIEgens like many 4,4'-diphenylstilbene (B162227) analogues possess twisted, propeller-like conformations that prevent such detrimental stacking, allowing the RIM mechanism to activate fluorescence. ust.hkresearchgate.net

FeatureAggregation-Induced Emission (AIE)Aggregation-Caused Quenching (ACQ)
Emission in Solution Weakly or non-emissiveOften highly emissive
Emission in Aggregate Highly emissiveWeakly emissive or quenched
Effect of Aggregation Constructive; induces light emissionDestructive; quenches light emission
Underlying Mechanism Restriction of Intramolecular Motion (RIM)Formation of non-emissive excimers via π-π stacking
Typical Molecular Shape Twisted, propeller-like structuresPlanar structures

Design and Engineering of AIE-Active this compound Analogues

The rational design of novel AIE-active molecules based on the this compound scaffold is a key area of research. The strategy often involves synthesizing derivatives that incorporate known AIE-active units or functional groups that promote the RIM mechanism. researchgate.netnih.govnih.gov

A common approach is to attach classic AIE-active moieties, such as tetraphenylethene (TPE), to the stilbene backbone. researchgate.net The propeller-shaped TPE unit is highly effective at inducing AIE. nih.gov For example, novel discotic liquid crystals have been synthesized by combining TPE and α-cyanostilbene units, resulting in molecules with excellent AIE behavior and high fluorescence quantum yields. researchgate.net The synthesis of such complex molecules often involves multi-step reactions, including Knoevenagel condensation and palladium-catalyzed Suzuki coupling. researchgate.net

Another successful strategy is the development of donor-acceptor (D-A) type AIEgens. acs.orgnih.gov By incorporating electron-donating groups (like methoxy groups) and electron-accepting groups (like imidazole) into the stilbene structure, researchers can tune the electronic and photophysical properties of the resulting molecules. acs.orgnih.gov For instance, a series of imidazole-stilbene conjugated derivatives (MMIMV, DMIMV, and TMIMV) were designed as D-A type AIEgens, exhibiting robust emissions and positive fluorosolvatochromism. acs.orgnih.gov

The synthesis of V-shaped rotor-stilbenes based on a thiophene core is another example of engineering AIE activity. These compounds act as blue emitters and their rotor-like nature supports AIE behavior. researchgate.net The design process focuses on creating twisted molecular conformations that prevent quenching in the aggregate state while promoting the restriction of intramolecular motions.

Spectroscopic Characterization of AIE in Aggregate States

The defining characteristic of AIEgens is verified through spectroscopic analysis, primarily using photoluminescence (PL) fluorescence emission spectra. frontiersin.org A standard method involves dissolving the compound in a good solvent (like tetrahydrofuran (B95107), THF), where it is typically non-emissive, and then gradually adding a poor solvent (like water) to induce aggregation. frontiersin.org As the fraction of the poor solvent increases, the molecules aggregate, and a significant enhancement in fluorescence intensity is observed, confirming the AIE effect. frontiersin.orgdigitellinc.com

For example, the AIE property of a molecule named TPEBZMZ, which contains a TPE unit, was demonstrated in a THF/H₂O mixture. The fluorescence was very weak in pure THF but intensified dramatically as the water fraction increased, indicating emission from the aggregated state. frontiersin.org

Spectroscopic studies also provide key data on the photophysical properties of these aggregates, including their maximum emission wavelengths (λem), quantum yields (Φ), and solvatochromic behavior. researchgate.netdigitellinc.com AIE-active imidazole-stilbene derivatives, for instance, have been characterized to have strong emissions in the range of 481 to 552 nm. acs.orgnih.gov The characterization of these properties is crucial for understanding the structure-property relationships and for tailoring the molecules for specific applications.

Table of Photophysical Data for Selected AIE-Active Stilbene Analogues

Compound Family Emission Range (nm) Key Feature
Imidazole-Stilbene Conjugates (MMIMV, DMIMV, TMIMV) 481–552 Donor-Acceptor (D-A) structure; positive fluorosolvatochromism acs.orgnih.gov
TPE-α-cyanostilbene Derivative Not specified High fluorescence quantum yields in aggregated states researchgate.net

Applications of 4,4 Diphenylstilbene in Advanced Materials and Device Science

Organic Optoelectronics and Display Technologies

The rigid, planar structure and high fluorescence quantum yield of 4,4'-Diphenylstilbene (B162227) and its derivatives make them prime candidates for various applications in organic optoelectronics and display technologies, from light-emitting diodes to laser systems.

Role in Organic Light-Emitting Diodes (OLEDs) as Emitters and Transport Materials

While specific performance data for this compound in Organic Light-Emitting Diodes (OLEDs) is not extensively detailed in readily available literature, the broader class of stilbene (B7821643) derivatives is recognized for its potential in this technology. Stilbenoid compounds are known for their high fluorescence efficiency, a key characteristic for emitter materials in OLEDs. These materials emit light when a thin film of the organic compound is subjected to an electric current. The color and efficiency of the emitted light are dependent on the molecular structure of the emitter.

In the architecture of an OLED, charge transport layers (hole transport layers and electron transport layers) are crucial for efficiently injecting and transporting charge carriers (holes and electrons) to the emissive layer where they recombine to produce light. The aromatic and conjugated nature of this compound suggests its potential utility in these transport layers. For instance, a related stilbene derivative, 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (B140535) (DPVBi), has been effectively used as a hole-injection layer, demonstrating that the stilbene backbone can facilitate charge injection from the anode into the organic stack. rsc.org The performance of such materials is often evaluated based on their charge carrier mobility and the alignment of their energy levels with adjacent layers in the OLED device. nih.govnorthwestern.edu

Application in Laser Dye Technologies and Tunable Lasers

This compound is recognized as a laser dye, a class of organic compounds that can be used as the gain medium in a dye laser. ucla.edu Dye lasers are valued for their ability to produce tunable, or adjustable, wavelength laser light. The specific wavelength range that a dye can emit is dependent on its molecular structure and the solvent it is dissolved in.

The photophysical properties of this compound, such as its absorption maximum and molar absorptivity, are critical parameters for its function as a laser dye. These properties determine the optimal pump wavelength and the efficiency of light absorption and emission.

PropertyValue
Lambdachrome® number 4090
CAS registry number 26569-48-2
Appearance White, crystalline solid
Absorption maximum (in dioxane) 340 nm
Molar absorptivity 5.65 x 10⁴ L mol⁻¹ cm⁻¹

Data sourced from Lambdachrome® Laser Dyes ucla.edu

Integration into Organic Semiconductors

The extended π-conjugated system of this compound is a key feature that makes it and its derivatives interesting for applications in organic semiconductors. This conjugation allows for the delocalization of electrons, which is a prerequisite for charge transport. The performance of an organic semiconductor is largely determined by its ability to transport charge carriers, quantified by its charge carrier mobility.

Research into derivatives of this compound has provided insights into the semiconducting potential of this molecular framework. For example, a single crystal of α-phenyl-4′-(diphenylamino)stilbene, a triphenylamine-derivative of stilbene, has been shown to exhibit anisotropic hole transport properties. mdpi.com This anisotropy in conductivity is directly related to the molecular packing and the orientation of the triphenylamine (B166846) units within the crystal lattice. mdpi.com Such findings are crucial for the rational design of high-mobility organic semiconductors for use in more efficient organic electronic devices. While specific conductivity and charge carrier mobility values for pristine this compound are not widely reported, the investigation of its derivatives underscores the potential of the this compound core in the field of organic electronics.

Advanced Polymeric Materials and Macromolecular Architectures

Beyond its applications in optoelectronics, this compound also serves as a building block and a tool in the synthesis and analysis of advanced polymeric materials.

Precursor in Polymer Synthesis (e.g., Silicone Polymers)

This compound has been identified as a potential precursor in the synthesis of silicone polymers. mdpi.com Silicone polymers, or polysiloxanes, are known for their thermal stability, flexibility, and biocompatibility. The incorporation of rigid, aromatic structures like this compound into a silicone polymer backbone can be a strategy to modify its properties, such as increasing its thermal stability or altering its refractive index.

One of the common methods for synthesizing silicone polymers is through hydrosilylation. mdpi.comescholarship.orgsciepub.com This process typically involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, such as the one present in the stilbene core of this compound. While the specific reaction conditions and the resulting polymer structure from the hydrosilylation of this compound are not detailed in the available literature, the principle of this reaction provides a plausible route for its incorporation into polysiloxane chains.

Monitoring of Polymerization Processes using this compound Probes

The inherent fluorescence of stilbene derivatives provides a basis for their potential use as molecular probes to monitor polymerization reactions in real-time. csic.es Fluorescent probes can provide information about the local environment, such as viscosity and polarity, which change significantly during the course of a polymerization reaction as monomer is converted to polymer.

The fluorescence emission of a probe can be sensitive to these changes, exhibiting variations in intensity, wavelength, or lifetime. By monitoring these changes, it is possible to track the progress of the polymerization and determine key kinetic parameters. csic.es While the specific application of this compound as a fluorescent probe for monitoring polymerization is not well-documented, the known fluorescence of stilbene-containing copolymers suggests the feasibility of this approach. nih.gov The principle relies on the change in the probe's fluorescence properties as the surrounding medium transitions from a low-viscosity monomer solution to a high-viscosity polymer matrix.

Sensing Technologies and Molecular Probes

The inherent fluorescence of the stilbene core provides a foundation for the development of sensitive molecular probes. By modifying the this compound framework, researchers can create sensors that respond to changes in their chemical environment with detectable changes in their fluorescence properties.

While research on the direct use of this compound as a fluorescent probe is not extensively documented, the broader class of stilbene derivatives has been widely explored for this purpose. These derivatives are often functionalized with specific recognition moieties to enable selective detection of various analytes, including metal ions and biologically relevant molecules. The core principle involves the modulation of the stilbene's electronic properties upon interaction with the target analyte, leading to a measurable change in the fluorescence signal.

For instance, stilbene-based fluorophores have been synthesized for the detection of organophosphorus nerve agents. In one such study, a derivative, 3,4-dihydroxy-4′-aminostilbene (DHAS), was developed and its interaction with a nerve agent simulant, diethyl chlorophosphate (DCP), was investigated. This interaction led to a discernible change in the fluorescence, demonstrating the potential of stilbene scaffolds in the design of chemical sensors. researchgate.net

The sensitivity of stilbene derivatives to their local environment also makes them valuable probes for understanding biological systems. For example, fluorescent probes based on stilbene and diphenylacetylene (B1204595) moieties have been synthesized to target β-amyloid plaques, which are associated with Alzheimer's disease. These probes are designed to bind to the plaques and emit a fluorescent signal, enabling their detection and imaging.

The general strategy for developing such probes involves the strategic placement of functional groups on the stilbene backbone that can interact with the analyte of interest. These interactions can range from coordination with metal ions to specific binding events with biological macromolecules. The resulting change in the electronic structure of the stilbene core alters its photophysical properties, providing a basis for the sensing mechanism.

The sensing capabilities of stilbene-based fluorescent probes are rooted in the modulation of their photophysical properties in response to external stimuli. Several key mechanisms underpin these changes, primarily involving alterations to the excited state dynamics of the molecule.

One of the fundamental processes is Intramolecular Charge Transfer (ICT) . In many stilbene derivatives, particularly those with electron-donating and electron-withdrawing groups at opposite ends of the molecule (a "push-pull" system), photoexcitation leads to a significant redistribution of electron density, creating a highly polar excited state. The energy of this ICT state is highly sensitive to the polarity of the surrounding solvent or the presence of nearby analytes. rsc.orgresearchgate.net A change in the chemical environment can stabilize or destabilize the ICT state, leading to shifts in the fluorescence emission wavelength (solvatochromism) and changes in the fluorescence quantum yield. rsc.orgnih.gov This principle is widely exploited in the design of polarity-sensitive probes. nih.gov

Photoisomerization , the light-induced conversion between the trans and cis isomers of the stilbene double bond, is another critical process. This isomerization often proceeds through a non-radiative decay pathway from the excited state, competing with fluorescence. Any factor that influences the rate of photoisomerization will consequently affect the fluorescence intensity. For example, binding to a target molecule or changes in the viscosity of the medium can hinder the rotational motion required for isomerization, leading to an enhancement of fluorescence. This "turn-on" sensing mechanism is a powerful tool for detecting analytes and probing the microenvironment.

The following table summarizes the key photophysical changes in stilbene derivatives that are utilized in sensing applications:

Photophysical Change Underlying Principle Sensing Application Example
Fluorescence Quenching Analyte-induced enhancement of non-radiative decay pathways (e.g., electron transfer, energy transfer).Detection of metal ions that quench fluorescence upon coordination.
Fluorescence Enhancement Analyte-induced restriction of non-radiative decay pathways (e.g., inhibition of photoisomerization)."Turn-on" detection of biomolecules upon binding.
Ratiometric Sensing Analyte-induced formation of a new emissive species with a different fluorescence wavelength.More precise quantification of analytes by measuring the ratio of two emission intensities.
Solvatochromic Shift Changes in the polarity of the environment affecting the energy of the excited state.Probing the polarity of different cellular compartments or solvent mixtures. nih.gov

These mechanisms provide a versatile toolkit for the rational design of fluorescent probes based on the this compound scaffold, enabling the sensitive and selective detection of a wide range of chemical and biological species.

Exploration of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. nih.gov Organic molecules with extended π-conjugated systems, such as this compound, are promising candidates for NLO materials due to their high polarizability and fast response times. nih.govacrhem.org

The NLO response of a material is characterized by its hyperpolarizabilities. For third-order NLO processes, the second hyperpolarizability (γ) is the key molecular property. Theoretical studies using quantum chemistry methods have been employed to investigate the second hyperpolarizabilities of stilbene and its isomers. These studies have shown that the trans isomer of stilbene exhibits a significantly larger second hyperpolarizability compared to the cis isomer, highlighting the importance of molecular geometry in determining NLO properties. unamur.be

The following table presents a comparison of the second harmonic generation (SHG) efficiency, a second-order NLO property, for some stilbene derivatives, illustrating the impact of substituent groups. It is important to note that a significant second-order NLO response is typically observed in non-centrosymmetric molecules. While this compound is centrosymmetric in its most stable conformation, the principles of molecular engineering to enhance NLO properties in stilbenes are broadly applicable.

Stilbene Derivative Substituents Relative SHG Intensity (vs. Urea) Reference
2-chloro-3,4-dimethoxy-4′-nitrostilbeneDonor (methoxy) and Acceptor (nitro)> 32 rsc.org
5-bromo-2-hydroxy-3-nitro-4′-nitrostilbeneAcceptor (nitro)0.04 rsc.org
4-dimethylamino-4′-nitrostilbene (DANS)Strong Donor (dimethylamino) and Strong Acceptor (nitro)High (qualitative) rsc.org

These findings suggest that while the unsubstituted this compound may possess a modest NLO response, its framework serves as an excellent platform for the design of highly active NLO materials through appropriate chemical modification.

Supramolecular Assembly and Self-Organization of this compound

Supramolecular assembly, the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions, is a powerful tool for creating functional materials. ias.ac.inbohrium.com The shape, size, and electronic properties of the constituent molecules dictate the resulting supramolecular architecture. The planar and rigid nature of this compound makes it an interesting candidate for the construction of ordered assemblies in the solid state and potentially in solution.

The principles of crystal engineering, which can be considered a form of solid-state supramolecular synthesis, guide the prediction and design of crystal structures based on an understanding of intermolecular interactions. ias.ac.in For molecules like this compound, which are primarily composed of aromatic rings, π-π stacking and C-H···π interactions are the dominant forces that govern their packing in the crystalline state.

While detailed studies on the specific supramolecular assembly of this compound are limited, the broader field of supramolecular chemistry provides a framework for understanding how such molecules might behave. The introduction of specific functional groups that can participate in stronger and more directional interactions, such as hydrogen bonding or metal coordination, can be used to guide the self-assembly process.

For example, research on other rigid organic molecules has demonstrated the formation of complex and functional supramolecular structures. In one instance, diphenylene diethyl dioxalamates were shown to form cross-linked supramolecular architectures driven by N-H···O=C hydrogen bonds, reinforced by C-H···π and C=O···C=O interactions. bohrium.commdpi.comresearchgate.net This highlights how the incorporation of hydrogen bonding moieties can lead to predictable and robust self-assembly.

The self-organization of this compound and its derivatives can lead to materials with interesting optical and electronic properties that are dependent on the arrangement of the molecules in the assembly. For instance, the aggregation of chromophores can lead to changes in their absorption and emission spectra, and in some cases, can result in phenomena such as aggregation-induced emission (AIE). The controlled assembly of these molecules is therefore a promising avenue for the development of new materials for applications in organic electronics and photonics.

Future Research Directions and Challenges in 4,4 Diphenylstilbene Studies

Advancements in Synthetic Scalability and Purity

The reliable synthesis of 4,4'-Diphenylstilbene (B162227) is crucial for both fundamental research and practical applications. Current established methods, such as the Wittig-Horner and McMurry coupling reactions, are effective for laboratory-scale production. However, significant challenges remain in translating these processes to a larger, industrial scale while maintaining high purity and cost-effectiveness.

Future research in this domain will likely concentrate on several key areas:

Development of Novel Catalytic Systems: Exploring new catalysts that can improve reaction yields, reduce reaction times, and lower the required temperature, thereby making the synthesis more energy-efficient and sustainable.

Process Optimization and Flow Chemistry: Implementing continuous flow manufacturing processes could offer superior control over reaction parameters, leading to higher consistency, purity, and easier scalability compared to traditional batch methods.

Greener Synthetic Routes: Designing synthetic pathways that utilize less hazardous solvents and reagents and generate minimal waste is a critical goal in line with the principles of green chemistry.

Advanced Purification Techniques: While recrystallization and column chromatography are standard, future efforts may focus on developing more efficient and scalable purification methods, such as preparative chromatography or crystallization techniques that can effectively remove trace impurities which can significantly impact photophysical properties.

Synthesis ChallengePotential Future ApproachDesired Outcome
Scalability Continuous flow chemistry, Process intensificationCost-effective, large-scale production
Purity Advanced crystallization, Preparative HPLCHigh-purity materials for electronic applications
Sustainability Green solvents, Novel catalytic cyclesReduced environmental impact, safer processes
Efficiency Microwave-assisted synthesis, SonochemistryIncreased reaction rates and yields

In-Depth Understanding of Complex Excited-State Dynamics

The rich photochemistry of this compound, particularly its photoisomerization and fluorescence, is central to its utility. While the basic principles are understood, a complete picture of the intricate processes that occur on ultrafast timescales following photoexcitation remains elusive. The molecule serves as an excellent model for studying fundamental processes like electron transfer and the influence of the surrounding environment on excited states.

Future investigations are needed to unravel these complex dynamics:

Ultrafast Spectroscopy: The application of advanced spectroscopic techniques with femtosecond or even attosecond resolution can provide unprecedented insight into the transient species and structural changes that occur during isomerization and relaxation from excited states. chemrxiv.org Techniques like transient absorption and ultrafast Raman spectroscopy can map the entire energy landscape. worktribe.com

Computational Modeling: High-level theoretical calculations, such as time-dependent density functional theory (TD-DFT), are essential for interpreting experimental data. chemrxiv.orgnih.gov Future work will involve developing more accurate models to predict potential energy surfaces, identify conical intersections, and simulate the dynamics of photoinduced processes.

Solvent and Matrix Effects: A systematic study of how different solvent polarities and rigid matrices influence the excited-state lifetimes, isomerization quantum yields, and radiative vs. non-radiative decay pathways is crucial for controlling the compound's behavior in various applications.

Research AreaAdvanced Technique/MethodKey Information Gained
Energy Relaxation Pathways Femtosecond Transient Absorption SpectroscopyDirect observation of excited-state decay and intermediate species. chemrxiv.org
Structural Evolution Ultrafast Raman Loss Spectroscopy (URLS)Real-time tracking of vibrational mode changes during chemical reactions. worktribe.comrsc.org
Theoretical Prediction Time-Dependent Density Functional Theory (TD-DFT)Calculation of excited-state potential energy surfaces and electronic transitions. chemrxiv.orgnih.gov
Environmental Influence Solvatochromism and Viscosity StudiesUnderstanding how the local environment modulates photophysical properties.

Rational Design of Next-Generation this compound Materials

The core structure of this compound provides a versatile platform for creating new functional materials. The "rational design" approach involves strategically modifying the molecular structure to tailor its optical, electronic, and physical properties for specific applications. This is a vital step in transitioning the compound from a research subject to a key component in advanced materials.

Key strategies for the rational design of new materials include:

Functional Group Substitution: Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl rings can significantly alter the molecule's absorption and emission wavelengths, fluorescence quantum yield, and charge-transport characteristics.

Extension of π-Conjugation: Synthesizing derivatives with extended conjugated systems can shift the optical properties further into the visible or near-infrared regions and enhance electronic conductivity.

Supramolecular Assembly: Designing molecules that can self-assemble into well-defined nanostructures (e.g., nanofibers, vesicles) could lead to materials with unique collective optical properties and applications in sensing or light-harvesting.

Design StrategyMolecular ModificationTargeted Property ChangePotential Application
Color Tuning Add electron-donating/withdrawing groupsShift absorption/emission wavelengthFull-color displays (OLEDs)
Enhanced Emission Introduce bulky groups to restrict rotationIncrease fluorescence quantum yieldHigh-efficiency light emitters, Sensors
Charge Transport Create co-planar derivativesImprove charge carrier mobilityOrganic field-effect transistors (OFETs)
Self-Assembly Attach moieties capable of hydrogen bondingFormation of ordered nanostructuresNanosensors, Light-harvesting systems

Expanding Applications in Emerging Technologies

While this compound has been investigated as a blue laser dye, its full potential in other advanced technologies is still being explored. Future research will focus on integrating rationally designed derivatives of this compound into novel devices and systems.

Promising areas for emerging applications include:

Organic Electronics: Its high fluorescence efficiency and tunable electronic properties make it a strong candidate for use as an emitter or host material in Organic Light-Emitting Diodes (OLEDs), particularly for deep-blue emission which remains a technological challenge.

Organic Photovoltaics (OPVs): Derivatives of this compound could be engineered to function as donor or acceptor materials in the active layer of organic solar cells.

Chemical and Biological Sensing: Molecules designed to change their fluorescence properties (e.g., intensity or color) upon binding to specific analytes could be developed for highly sensitive and selective sensors.

Bioimaging: Water-soluble and biocompatible derivatives could be synthesized for use as fluorescent probes in biological imaging, taking advantage of their bright emission and photostability.

Q & A

Q. What are the established methods for synthesizing and purifying 4,4'-diphenylstilbene for academic research?

this compound (DPS) is typically synthesized via Wittig-Horner or McMurry coupling reactions, with purification relying on recrystallization or column chromatography. Key steps include rigorous solvent selection (e.g., THF or dioxane) to stabilize intermediates and minimize side reactions. Electrochemical reduction in THF has been used to generate radical anions and dianions, which are critical for isomerization studies . For purification, differential solubility in polar/nonpolar solvents and melting point verification (160–280°C) are recommended, as per CRC Handbook data .

Q. What spectroscopic and electrochemical techniques are most effective for characterizing this compound?

  • UV-Vis and Fluorescence Spectroscopy : To study π→π* transitions and photoisomerization behavior.
  • Raman Spectroscopy : Ground- and excited-state vibrational dynamics, particularly solvent-dependent mode-specific changes in biphenyl C–C stretching (e.g., shifts in dioxane vs. methylene chloride) .
  • Cyclic Voltammetry : Redox behavior (e.g., reduction to radical anions/dianions) and disproportionation equilibria (e.g., Kdispr=0.04K_{\text{dispr}} = 0.04 in THF) .
  • Electron Paramagnetic Resonance (EPR) : Detecting radical anion intermediates during isomerization .

Q. How does this compound contribute to polymer and materials science research?

DPS derivatives are used in optoelectronic materials due to their conjugated structure and high thermal stability. For example:

  • Polymer Composites : DPS-based monomers enhance rigidity in polyimides for flexible displays .
  • Electrical Conductivity : DPS exhibits 1.56S/m1.56 \, \text{S/m} conductivity at 160–280°C, making it suitable for high-temperature applications .

Advanced Research Questions

Q. What mechanisms drive the cis-trans isomerization of this compound under electron transfer conditions?

Isomerization proceeds via electron transfer-catalyzed pathways:

Reduction : DPS is reduced to radical anions (T^-·) or dianions (T2^{2-}), which isomerize spontaneously.

Disproportionation : 2T.T+T22\text{T}^-. \leftrightarrow \text{T} + \text{T}^{2-} (equilibrium constant Kdispr=0.04K_{\text{dispr}} = 0.04, ΔH=18.2kcal/mol\Delta H = 18.2 \, \text{kcal/mol}) .

Solvent Effects : In THF, ion-pairing with Na+^+ stabilizes dianions, accelerating isomerization (k=9.0×108M1s1k = 9.0 \times 10^8 \, \text{M}^{-1} \text{s}^{-1}) compared to hexamethylphosphoric triamide (HMPA), where radical anions dominate .

Q. How do solvent-solute interactions affect the vibrational dynamics of excited-state this compound?

Picosecond transient Raman spectroscopy reveals solvent-dependent Franck-Condon overlaps:

  • Dioxane : Enhances planarity of biphenyl moieties, altering S1_1→Sn_n transitions.
  • Methylene Chloride : Disrupts conjugation, reducing intensity of C–C stretching modes.
    These effects are attributed to solvent polarity and cation coordination in ion pairs .

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices?

  • GC-ECD with Pre-Column Derivatization : Adapted from methods for chlorinated analogs, using non-polar capillary columns (e.g., TR-5MS) and helium carrier gas (1.2 mL/min). Avoid splitless injectors to prevent thermal degradation .
  • HPLC-MS/MS : For trace analysis, paired with Jensen extraction (isooctane/diethyl ether) and alumina column cleanup .

Q. How can researchers resolve contradictions in reported electrical properties of this compound?

Discrepancies in conductivity (1.56S/m1.56 \, \text{S/m}) and thermal stability (160–280°C) often arise from:

  • Purity : Impurities from incomplete synthesis (e.g., dichlorobiphenyl byproducts) alter measurements .
  • Measurement Conditions : Ambient vs. inert atmospheres affect oxidation. Standardize protocols using CRC Handbook data and controlled-temperature cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Diphenylstilbene
Reactant of Route 2
4,4'-Diphenylstilbene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.